1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
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Overview
Description
1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is an organic compound characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and a chloronitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the chloronitrophenyl intermediate. This intermediate can be synthesized through nitration of 4-chlorotoluene, followed by a Friedel-Crafts acylation reaction to introduce the carboxamide group. The final step involves the reaction of the intermediate with N,N-diethylpiperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrophenyl methyl sulfone
- 4-chloro-3-nitrophenyl trifluoromethyl sulfone
- 4-methoxy-3-nitrophenyl methyl sulfone
Uniqueness
1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-3-20(4-2)17(22)14-6-5-9-19(12-14)11-13-7-8-15(18)16(10-13)21(23)24/h7-8,10,14H,3-6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBHUKLQYWDWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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